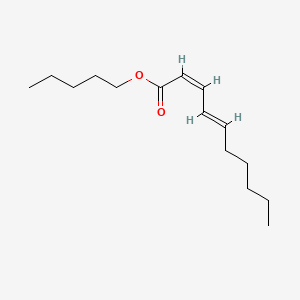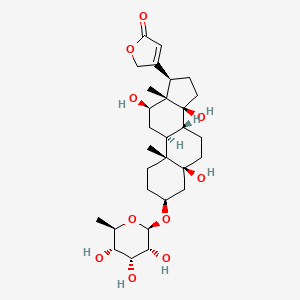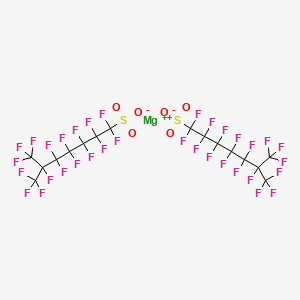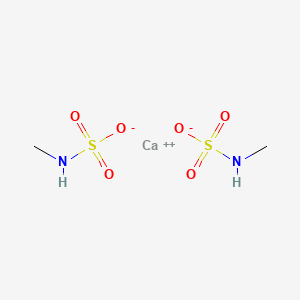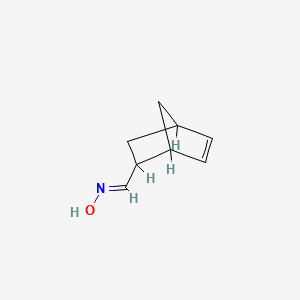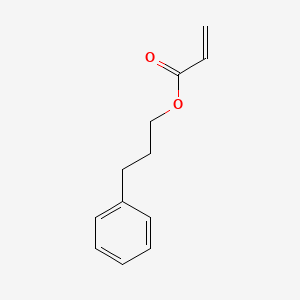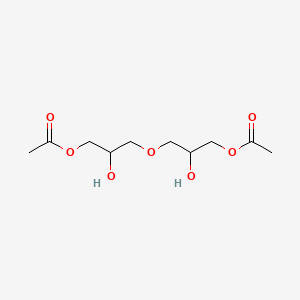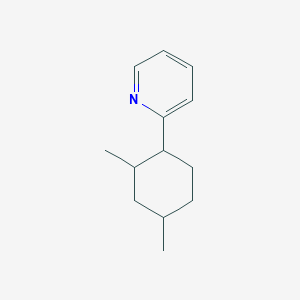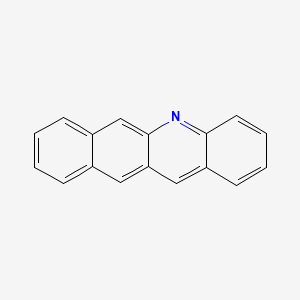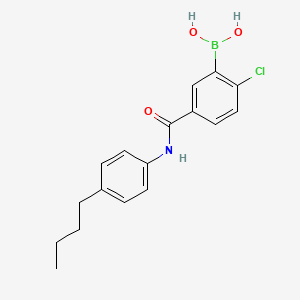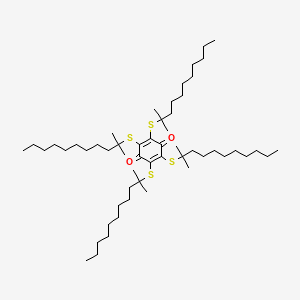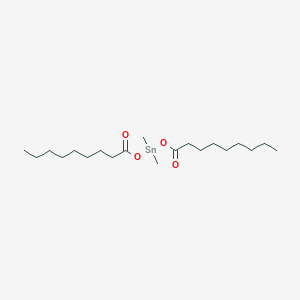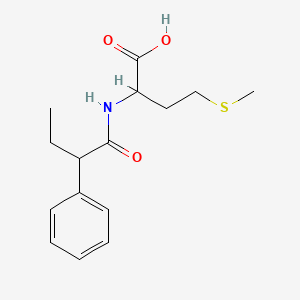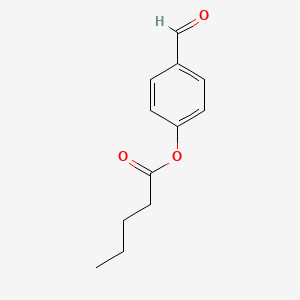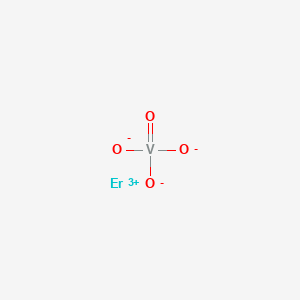
Erbium tetraoxide vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Erbium tetraoxide vanadium can be synthesized through various methods. One common approach involves the reaction of erbium oxide (Er2O3) with vanadium pentoxide (V2O5) under high-temperature conditions. The reaction typically occurs at temperatures around 1000°C to 1200°C in a controlled atmosphere to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves solid-state reactions between erbium oxide and vanadium oxide. The process requires precise control of temperature and atmosphere to achieve high purity and yield. Additionally, advanced techniques such as microwave-assisted synthesis have been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Erbium tetraoxide vanadium undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form higher oxides.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: It can undergo substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts in aqueous or molten states.
Major Products Formed
Oxidation: Higher oxides of erbium and vanadium.
Reduction: Lower oxides or elemental forms of erbium and vanadium.
Substitution: Mixed metal oxides or salts.
Scientific Research Applications
Erbium tetraoxide vanadium has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in targeted drug delivery systems and cancer treatment.
Industry: Utilized in the production of advanced ceramics, optical materials, and electronic components
Mechanism of Action
The mechanism of action of erbium tetraoxide vanadium involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cellular functions. In industrial applications, its unique electronic and optical properties enable it to enhance the performance of materials and devices .
Comparison with Similar Compounds
Similar Compounds
Erbium(III) oxide (Er2O3): A common oxide of erbium with similar electronic properties.
Vanadium pentoxide (V2O5): A widely used vanadium compound with catalytic properties.
Erbium(III) chloride (ErCl3): A halide compound of erbium used in various chemical applications.
Uniqueness
Erbium tetraoxide vanadium stands out due to its combination of erbium and vanadium, which imparts unique electronic, optical, and catalytic properties. This makes it particularly valuable in applications requiring high performance and precision .
Properties
CAS No. |
13596-17-3 |
|---|---|
Molecular Formula |
ErO4V |
Molecular Weight |
282.20 g/mol |
IUPAC Name |
erbium(3+);trioxido(oxo)vanadium |
InChI |
InChI=1S/Er.4O.V/q+3;;3*-1; |
InChI Key |
VHHVCRFBMSCXLY-UHFFFAOYSA-N |
Canonical SMILES |
[O-][V](=O)([O-])[O-].[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


